

Spectroscopic Profile of Diphenyl Isophthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl isophthalate*

Cat. No.: B166086

[Get Quote](#)

An In-depth Analysis of the Infrared, Nuclear Magnetic Resonance, and Mass Spectrometric Data of a Key Industrial Polymer Precursor

This technical guide provides a comprehensive spectroscopic analysis of **diphenyl isophthalate**, a significant monomer in the synthesis of high-performance polymers.^[1] Aimed at researchers, scientists, and professionals in drug development and material science, this document compiles and interprets data from infrared (IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to facilitate a thorough understanding of the molecule's structural characteristics.

Introduction

Diphenyl isophthalate ($C_{20}H_{14}O_4$), with a molecular weight of 318.32 g/mol, is the diphenyl ester of isophthalic acid.^{[2][3][4]} Its rigid aromatic structure makes it a valuable component in the production of thermally stable polymers. A complete spectroscopic characterization is crucial for its quality control and for understanding its reactivity in polymerization processes. This guide offers a detailed examination of its spectral features.

Spectroscopic Data

The spectroscopic data for **diphenyl isophthalate** is summarized in the following tables, providing a clear and concise reference for its key identifying features.

Infrared (IR) Spectroscopy

The infrared spectrum of **diphenyl isophthalate** exhibits characteristic absorption bands consistent with its aromatic ester structure. The data presented in Table 1 was obtained from the gas-phase spectrum provided by the NIST/EPA Gas-Phase Infrared Database.[2]

Table 1: Infrared (IR) Spectroscopy Peak List for **Diphenyl Isophthalate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~1735	Strong	C=O Ester Stretch
~1600, ~1490	Medium-Weak	Aromatic C=C Bending
~1260	Strong	Asymmetrical C-O-C Stretch
~1160	Strong	Symmetrical C-O-C Stretch
~750 - 700	Strong	Aromatic C-H Out-of-Plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **diphenyl isophthalate** molecule.

The ¹H NMR spectrum of **diphenyl isophthalate**, recorded at 400 MHz in CDCl₃, shows distinct signals for the protons on the isophthaloyl and phenyl rings.[5] The assignments are detailed in Table 2.

Table 2: ¹H NMR Chemical Shifts and Assignments for **Diphenyl Isophthalate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.027	Singlet	1H	H-2 (Isophthaloyl)
8.454	Doublet of Doublets	2H	H-4, H-6 (Isophthaloyl)
7.668	Triplet	1H	H-5 (Isophthaloyl)
7.438	Triplet	4H	meta-H (Phenyl)
7.287	Triplet	2H	para-H (Phenyl)
7.243	Doublet	4H	ortho-H (Phenyl)

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are observed. Predicted chemical shifts for the carbon atoms are presented in Table 3.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Diphenyl Isophthalate**

Chemical Shift (ppm)	Assignment
~164	C=O (Ester Carbonyl)
~151	C-O (Phenyl)
~134	C-2 (Isophthaloyl)
~132	C-1, C-3 (Isophthaloyl)
~130	C-4, C-6 (Isophthaloyl)
~129.5	para-C (Phenyl)
~129	C-5 (Isophthaloyl)
~126	meta-C (Phenyl)
~122	ortho-C (Phenyl)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **diphenyl isophthalate** shows a clear molecular ion peak and a characteristic fragmentation pattern. The key fragments are listed in Table 4.[\[4\]](#)

Table 4: Mass Spectrometry Data for **Diphenyl Isophthalate**

m/z	Relative Intensity	Assignment
318	Base Peak	$[M]^+$ (Molecular Ion)
225	High	$[M - C_6H_5O]^+$
149	Medium	$[C_8H_5O_3]^+$
121	High	$[C_7H_5O_2]^+$
105	Medium	$[C_7H_5O]^+$
77	High	$[C_6H_5]^+$

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented in this guide.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

- Sample Preparation (KBr Pellet):
 - A small amount of **diphenyl isophthalate** (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle to create a fine powder.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR):
 - A small amount of the solid sample is placed directly onto the ATR crystal.

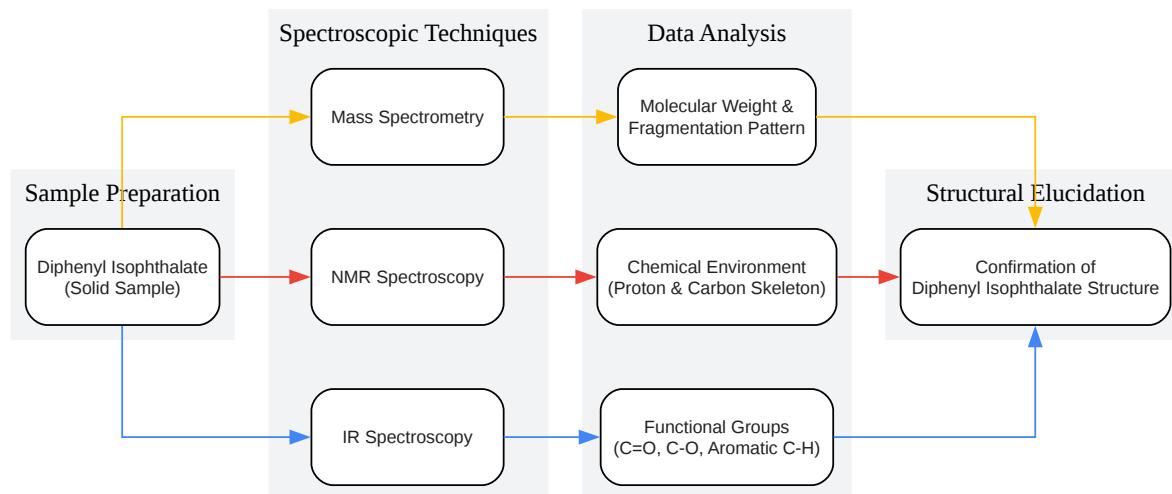
- Pressure is applied to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

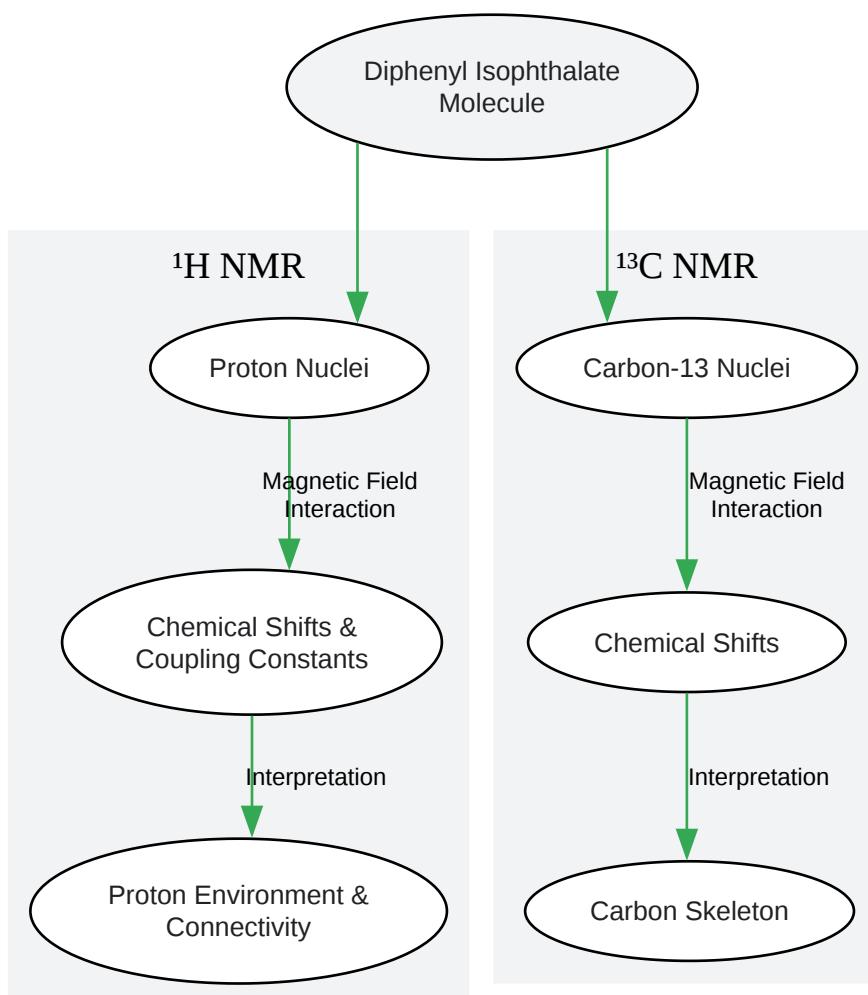
Method: Solution-State NMR

- Sample Preparation:
 - Approximately 5-10 mg of **diphenyl isophthalate** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's magnet.
 - For ^1H NMR, the spectrum is acquired using a standard pulse sequence.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
 - The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry (MS)

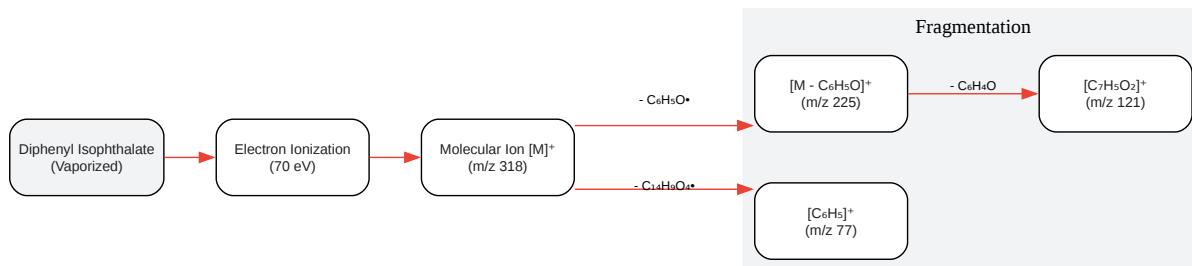

Method: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:


- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized in a high-vacuum source chamber.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of **diphenyl isophthalate**.


[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **diphenyl isophthalate**.

[Click to download full resolution via product page](#)

Caption: Logical relationships in NMR spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Electron ionization mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of **diphenyl isophthalate**. The presented IR, 1H NMR, ^{13}C NMR, and mass spectrometry data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this important industrial chemical. The tabulated data and visual workflows are designed to serve as a quick and comprehensive reference for scientists and researchers in relevant fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diphenyl phthalate | C₂₀H₁₄O₄ | CID 6778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenyl isophthalate [webbook.nist.gov]
- 5. Diphenyl isophthalate | C20H14O4 | CID 69779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Diphenyl Isophthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166086#diphenyl-isophthalate-spectroscopic-analysis-ir-nmr-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com